molecular formula C12H12O2 B14283327 2-Naphthalenol, 7-methoxy-5-methyl- CAS No. 143814-46-4

2-Naphthalenol, 7-methoxy-5-methyl-

Cat. No.: B14283327
CAS No.: 143814-46-4
M. Wt: 188.22 g/mol
InChI Key: SDVWYUVVISHNIY-UHFFFAOYSA-N
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Description

2-Naphthalenol, 7-methoxy-5-methyl-: is an organic compound belonging to the class of naphthols It is characterized by the presence of a hydroxyl group (-OH) attached to the second position of the naphthalene ring, with methoxy (-OCH₃) and methyl (-CH₃) groups at the seventh and fifth positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenol, 7-methoxy-5-methyl- typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Methylation: The methyl group is introduced at the fifth position through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Hydroxylation: The hydroxyl group is introduced at the second position through a hydroxylation reaction using a suitable oxidizing agent like hydrogen peroxide.

Industrial Production Methods: Industrial production of 2-Naphthalenol, 7-methoxy-5-methyl- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Naphthalenol, 7-methoxy-5-methyl- can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where the hydroxyl, methoxy, or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

Chemistry: 2-Naphthalenol, 7-methoxy-5-methyl- is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and dyes.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antioxidant and antimicrobial properties.

Industry: In the industrial sector, 2-Naphthalenol, 7-methoxy-5-methyl- is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 7-methoxy-5-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

    2-Naphthalenol: Lacks the methoxy and methyl groups, making it less lipophilic.

    7-Methoxy-2-naphthol: Similar structure but lacks the methyl group at the fifth position.

    5-Methyl-2-naphthol: Similar structure but lacks the methoxy group at the seventh position.

Uniqueness: 2-Naphthalenol, 7-methoxy-5-methyl- is unique due to the presence of both methoxy and methyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.

Biological Activity

2-Naphthalenol, 7-methoxy-5-methyl- (CAS No. 143814-46-4) is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H12O2
  • Molecular Weight : 188.23 g/mol
  • IUPAC Name : 2-Naphthalenol, 7-methoxy-5-methyl-

The structure of 2-Naphthalenol, 7-methoxy-5-methyl- includes a methoxy group and a methyl group attached to the naphthalene ring, which influences its solubility and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 7-methoxy-2-naphthol derivatives derived from this compound. A notable study demonstrated that these derivatives effectively inhibited the growth of Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) for these compounds was found to be as low as 3–5 μg/ml, indicating strong antimicrobial properties .

CompoundTarget BacteriaMIC (μg/ml)
Compound 1Mycobacterium tuberculosis3
Compound 2MRSA5

Antioxidant Activity

Another significant aspect of the biological activity of this compound is its antioxidant properties. Research indicates that compounds with similar structures exhibit substantial free radical scavenging abilities, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The mechanism by which 2-Naphthalenol, 7-methoxy-5-methyl- exerts its biological effects involves several pathways:

  • Inhibition of Menaquinone Biosynthesis : The compound acts as an inhibitor of the MenA enzyme in the menaquinone biosynthesis pathway, crucial for bacterial respiration. This inhibition disrupts energy production in bacteria, leading to their death .
  • Antioxidant Mechanism : The phenolic structure allows for hydrogen donation to free radicals, thus neutralizing them and preventing cellular damage .

Study on Antimicrobial Efficacy

In a study published in Nature Communications, researchers synthesized various derivatives of 7-methoxy-2-naphthol and tested their efficacy against several pathogenic bacteria. The study concluded that these derivatives not only inhibited bacterial growth but also showed low toxicity towards human cells, making them promising candidates for developing new antibiotics .

Evaluation of Antioxidant Properties

A separate investigation focused on the antioxidant capabilities of naphthalene derivatives. The study utilized various assays to measure the radical scavenging activity of these compounds. Results indicated that the antioxidant activity increased with higher concentrations of the compound, suggesting potential applications in health supplements or therapeutic agents against oxidative stress-related conditions .

Properties

CAS No.

143814-46-4

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

7-methoxy-5-methylnaphthalen-2-ol

InChI

InChI=1S/C12H12O2/c1-8-5-11(14-2)7-9-6-10(13)3-4-12(8)9/h3-7,13H,1-2H3

InChI Key

SDVWYUVVISHNIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CC(=C2)O)OC

Origin of Product

United States

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